
Phosphine oxide, diphenyl(3-methylbutyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine oxide, diphenyl(3-methylbutyl)- is an organophosphorus compound characterized by the presence of a phosphine oxide group bonded to two phenyl groups and a 3-methylbutyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphine oxide, diphenyl(3-methylbutyl)- can be synthesized through the hydrophosphinylation of allylic compounds with diphenylphosphine oxide under photoirradiation. This method is advantageous as it proceeds without the need for solvents or additives, making it a metal-free and environmentally friendly process . The reaction involves the addition of diphenylphosphine oxide to allylic compounds, resulting in the formation of γ-functionalized phosphine oxides.
Industrial Production Methods
Industrial production of phosphine oxide, diphenyl(3-methylbutyl)- typically involves large-scale hydrophosphinylation reactions using optimized reaction conditions to ensure high yields and purity. The process may include the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphine oxide, diphenyl(3-methylbutyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Substitution: The compound can participate in substitution reactions, particularly in the presence of catalysts such as palladium or nickel.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Catalysts such as palladium acetate and Xantphos are used in deprotonative cross-coupling processes.
Major Products Formed
Oxidation: Higher oxidation state phosphorus compounds.
Reduction: Phosphines.
Substitution: Diarylmethyl phosphine oxides and other organophosphorus compounds.
Wissenschaftliche Forschungsanwendungen
Phosphine oxide, diphenyl(3-methylbutyl)- has several scientific research applications:
Medicine: Explored for its role in the development of pharmaceuticals, particularly as a precursor to bioactive compounds.
Wirkmechanismus
The mechanism of action of phosphine oxide, diphenyl(3-methylbutyl)- involves its interaction with molecular targets through its phosphine oxide group. The compound can form coordination complexes with metals, facilitating catalytic reactions. In photoinitiation, the compound absorbs light and undergoes a photochemical reaction, generating reactive species that initiate polymerization .
Vergleich Mit ähnlichen Verbindungen
Phosphine oxide, diphenyl(3-methylbutyl)- can be compared with other similar compounds such as:
Diphenylphosphine oxide: Similar in structure but lacks the 3-methylbutyl group, making it less sterically hindered.
Aminophosphine oxides: Contain amino groups, providing additional sites for coordination and reactivity.
Triarylphosphine oxides: Feature three aryl groups, offering different electronic and steric properties.
Conclusion
Phosphine oxide, diphenyl(3-methylbutyl)- is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable tool in the fields of catalysis, materials science, and pharmaceuticals.
Eigenschaften
CAS-Nummer |
46941-66-6 |
|---|---|
Molekularformel |
C17H21OP |
Molekulargewicht |
272.32 g/mol |
IUPAC-Name |
[3-methylbutyl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C17H21OP/c1-15(2)13-14-19(18,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3 |
InChI-Schlüssel |
BUOOWRGRHRCBCW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


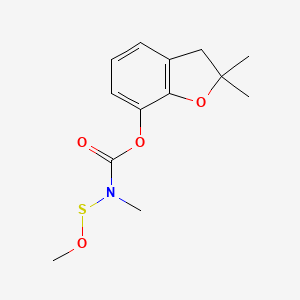
![3-[(3-Fluorophenyl)methyl]-2-sulfanylidenetetrahydropyrimidin-4(1H)-one](/img/structure/B12903854.png)
![Ethanone, 1-[4-(dimethylamino)-2-phenyl-5-pyrimidinyl]-](/img/structure/B12903858.png)
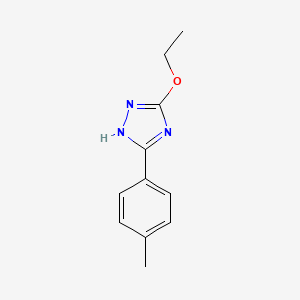
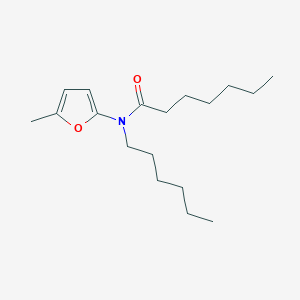

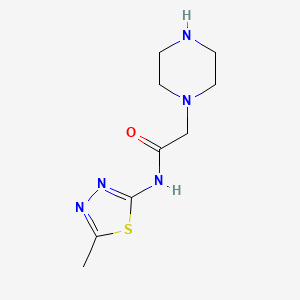
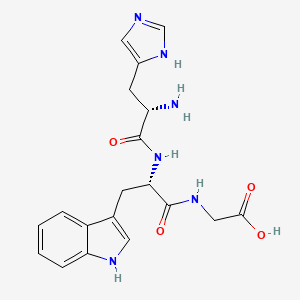
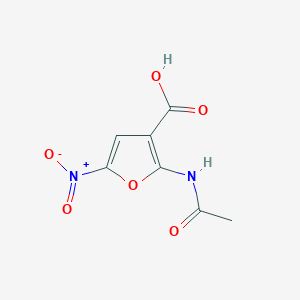
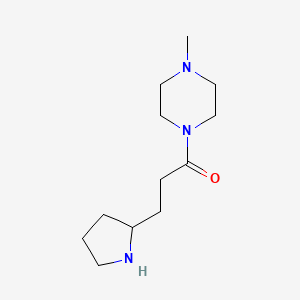
![N''-[([1,1'-Biphenyl]-4-yl)methyl]-N-(4,6-dimethylpyrimidin-2-yl)guanidine](/img/structure/B12903905.png)
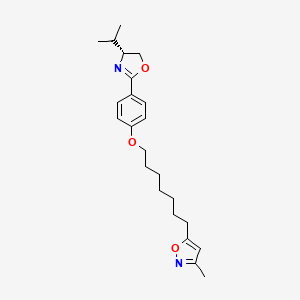
![Benzenesulfonamide, 4-(2-oxazolyl)-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B12903915.png)
![2-[(E)-(5-Amino-2,2-diethylfuran-3(2H)-ylidene)amino]ethan-1-ol](/img/structure/B12903924.png)
